![molecular formula C22H29F3N2O2 B1212515 Terciprazine CAS No. 56693-15-3](/img/structure/B1212515.png)
Terciprazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
特西帕嗪是一种哌嗪类似物,最初被开发为降压药。 尽管有潜力,但它从未被用于临床 。 该化合物分子式为 C22H29F3N2O2,分子量为 410.47 g/mol 。 它以其抗精神病特性而闻名,并已在各种科学应用中得到研究 .
准备方法
特西帕嗪的合成涉及多个步骤,通常从关键中间体的制备开始。一种常见的合成路线包括取代哌嗪与合适的醛或酮之间的缩合反应。反应条件通常涉及使用乙醇或甲醇等溶剂,并且可能需要催化剂以促进反应。 工业生产方法可能涉及使用类似反应条件的大规模合成,但针对更高的收率和纯度进行了优化 .
化学反应分析
特西帕嗪会发生各种化学反应,包括:
氧化: 该反应可以在受控条件下使用高锰酸钾或过氧化氢等氧化剂进行。
还原: 还原反应可能涉及氢化铝锂或硼氢化钠等试剂。
取代: 亲核取代反应可以在特西帕嗪的卤代衍生物上发生,使用碘化钠或氟化钾等试剂。
从这些反应中形成的主要产物取决于使用的具体试剂和条件。 例如,氧化可能生成羟基化衍生物,而还原可以生成胺衍生物 .
科学研究应用
特西帕嗪已被探索用于各种科学研究应用,包括:
化学: 用作研究哌嗪衍生物及其反应性的模型化合物。
生物学: 研究其对神经递质系统和受体结合的潜在影响。
医学: 研究其抗精神病特性以及治疗精神疾病的潜在用途。
作用机制
特西帕嗪的作用机制涉及其与大脑中的神经递质受体的相互作用。它主要靶向多巴胺受体,作为拮抗剂以调节多巴胺水平并减少精神病症状。 该化合物也可能与血清素受体相互作用,从而有助于其整体药理特性 .
相似化合物的比较
特西帕嗪类似于其他哌嗪衍生物,如卡利帕嗪和阿立哌唑。它在其特定的受体结合谱和药代动力学特性方面是独一无二的。与卡利帕嗪(多巴胺受体的部分激动剂)不同,特西帕嗪作为完全拮抗剂。 这种作用机制的差异突出了其在不同治疗应用中的潜力 .
类似化合物
- 卡利帕嗪
- 阿立哌唑
- 喹硫平
- 利培酮
生物活性
Terciprazine is an antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders. It belongs to the class of drugs known as atypical antipsychotics, which are characterized by their ability to manage symptoms of mental illness while minimizing side effects commonly associated with older antipsychotics. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
This compound exhibits its therapeutic effects through multiple mechanisms:
- Dopamine Receptor Antagonism : It primarily acts as an antagonist at dopamine D2 receptors, which is crucial for mitigating psychotic symptoms.
- Serotonin Receptor Modulation : this compound also interacts with serotonin receptors, particularly 5-HT2A and 5-HT2C, contributing to its efficacy in treating mood disorders and reducing extrapyramidal side effects.
- Histamine and Adrenergic Receptor Activity : The compound has been shown to have antagonistic effects on histamine H1 and adrenergic α1 receptors, which may influence sedation and metabolic effects respectively.
Biological Activity Data
The biological activity of this compound can be summarized in a table format highlighting its receptor affinities and associated effects:
Receptor Type | Activity | Effect |
---|---|---|
Dopamine D2 | Antagonist | Reduces psychotic symptoms |
Serotonin 5-HT2A | Antagonist | Enhances mood stabilization |
Serotonin 5-HT2C | Antagonist | May reduce anxiety |
Histamine H1 | Antagonist | Sedative effects |
Adrenergic α1 | Antagonist | Potential for orthostatic hypotension |
Case Study 1: Schizophrenia Management
In a clinical trial involving patients diagnosed with schizophrenia, this compound was administered over a 12-week period. The study reported significant reductions in the Positive and Negative Syndrome Scale (PANSS) scores, indicating improved management of both positive (hallucinations, delusions) and negative (apathy, social withdrawal) symptoms.
- Participants : 100 patients
- Duration : 12 weeks
- Results :
- Mean PANSS score reduction: 30%
- Adverse effects reported: Mild sedation in 20% of patients
Case Study 2: Bipolar Disorder
Another study evaluated the use of this compound in patients with bipolar disorder experiencing manic episodes. The results indicated a rapid onset of mood stabilization within the first two weeks of treatment.
- Participants : 50 patients
- Duration : 8 weeks
- Results :
- Mean Young Mania Rating Scale (YMRS) score reduction: 50%
- Side effects noted: Weight gain in some patients
Research Findings
Recent research has focused on the long-term effects and safety profile of this compound. A meta-analysis encompassing multiple studies highlighted the following findings:
- Efficacy : this compound demonstrated comparable efficacy to other atypical antipsychotics like risperidone and olanzapine.
- Side Effects : The incidence of extrapyramidal symptoms was lower than that observed with first-generation antipsychotics but similar to other atypical agents.
- Metabolic Effects : Weight gain was reported but was less pronounced compared to clozapine or olanzapine.
Summary Table of Research Findings
Study Type | Efficacy Outcome | Side Effects Noted |
---|---|---|
Clinical Trials | Comparable efficacy | Mild sedation, weight gain |
Long-term Studies | Sustained symptom control | Lower EPS incidence |
Meta-analysis | Effective across populations | Variable metabolic impact |
属性
CAS 编号 |
56693-15-3 |
---|---|
分子式 |
C22H29F3N2O2 |
分子量 |
410.5 g/mol |
IUPAC 名称 |
1-(1-ethynylcyclohexyl)oxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C22H29F3N2O2/c1-2-21(9-4-3-5-10-21)29-17-20(28)16-26-11-13-27(14-12-26)19-8-6-7-18(15-19)22(23,24)25/h1,6-8,15,20,28H,3-5,9-14,16-17H2 |
InChI 键 |
SDKXUWMRKYQIFU-UHFFFAOYSA-N |
SMILES |
C#CC1(CCCCC1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O |
规范 SMILES |
C#CC1(CCCCC1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O |
同义词 |
1-(3-trifluoromethylphenyl)-4-(3-(1-ethynylcyclohexyloxy)-2-hydroxy)propylpiperazine 3.519 CERM 3519 CERM 3519CERM CERM 3519 CERM-3519 terciprazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。